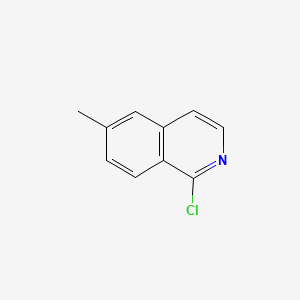

1-Chloro-6-methylisoquinoline

Description

1-Chloro-6-methylisoquinoline (CAS 209286-73-7) is a halogenated heterocyclic compound with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . Its structure consists of an isoquinoline backbone substituted with a chlorine atom at the 1-position and a methyl group at the 6-position. This compound is synthesized from 6-methylisoquinoline N-oxide, yielding a straw-colored solid with characteristic NMR signals (δ 2.6 ppm for the methyl group and aromatic protons between δ 7.45–8.3 ppm) .

Properties

IUPAC Name |

1-chloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBNFQWNBALDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620237 | |

| Record name | 1-Chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209286-73-7 | |

| Record name | 1-Chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce isoquinoline N-oxides.

Scientific Research Applications

1-Chloro-6-methylisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)

- Molecular Formula: C₁₀H₈ClNO .

- Key Differences: The methoxy group at the 6-position introduces stronger electron-donating effects compared to the methyl group in 1-Chloro-6-methylisoquinoline. This alters reactivity in electrophilic substitution reactions and may enhance interactions with biological targets through hydrogen bonding .

- Applications : Preferred in reactions requiring directed ortho-metallation due to the methoxy group’s electronic influence.

6-Chloroisoquinoline (CAS 62882-02-4)

Functional Group Modifications

1-Chloro-6-(2-methylpropyl)isoquinoline (CAS 1369071-17-9)

- Molecular Formula : C₁₃H₁₄ClN .

- Key Differences : The bulky 2-methylpropyl group increases steric hindrance, limiting accessibility in catalytic reactions. This substituent also enhances lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted pharmaceuticals .

This compound-5-carboxylic Acid (CAS 1245643-02-0)

- Molecular Formula: C₁₁H₈ClNO₂ .

- Key Differences : The carboxylic acid group at the 5-position introduces polarity and hydrogen-bonding capacity, making this derivative suitable for coordination chemistry or as a building block in peptide mimetics .

Biological Activity

1-Chloro-6-methylisoquinoline (CMIQ) is a member of the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structural features of CMIQ, including the presence of a chlorine atom and a methyl group, influence its biological interactions and mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C_10H_8ClN

- Molecular Weight : Approximately 191.63 g/mol

- Structural Features : The compound features a chlorine atom at the first position and a methyl group at the sixth position of the isoquinoline ring, which are critical for its biological activity.

The biological activity of CMIQ is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and methyl group can significantly affect its binding affinity and specificity towards these targets. Studies suggest that CMIQ may serve as an inhibitor in biochemical assays, potentially modulating enzymatic activities relevant to various diseases.

Biological Activities

Research indicates that CMIQ exhibits several biological activities:

- Anticancer Activity : CMIQ has been studied for its potential in inhibiting cancer cell proliferation. It may modulate pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which could be useful in therapeutic applications targeting metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that CMIQ may have neuroprotective properties, potentially beneficial in neurodegenerative disease models.

Case Study 1: Anticancer Properties

A study focused on the effects of CMIQ on melanoma cells demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The mechanism was linked to the inhibition of the B-Raf kinase pathway, which is frequently mutated in melanoma cases. This finding suggests that CMIQ could be a candidate for further development as an anticancer agent targeting B-Raf mutations .

Case Study 2: Enzyme Interaction

In another study, CMIQ was evaluated for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. The results indicated that CMIQ could significantly reduce the activity of CYP2C19, suggesting potential implications for drug-drug interactions in patients undergoing treatment with medications metabolized by this enzyme .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 1, methyl at position 6 | Potential anticancer, enzyme inhibitor |

| 5-Bromo-1-chloro-6-methylisoquinoline | Contains bromine instead of chlorine | Exhibits significant biological activity but lacks specific studies on anticancer effects |

| 6-Methylisoquinoline | Lacks halogen substituents | Known for various pharmacological effects but less specific than CMIQ |

| 4-Bromo-1-chloro-7-methylisoquinoline | Different substitution pattern | May exhibit varied biological effects but requires further investigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.